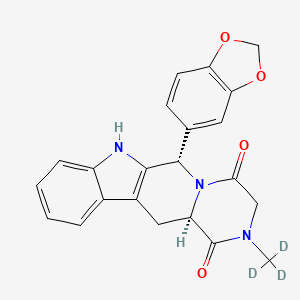
cis-ent-Tadalafil-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-ent-Tadalafil-d3: is a deuterated analog of cis-ent-Tadalafil, a compound known for its potent and selective inhibition of phosphodiesterase type 5 (PDE5). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to the incorporation of stable heavy isotopes like deuterium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-ent-Tadalafil-d3 involves the incorporation of deuterium into the molecular structure of cis-ent-Tadalafil. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the parent compound are replaced with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The compound is then purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: cis-ent-Tadalafil-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Aplicaciones Científicas De Investigación
cis-ent-Tadalafil-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in the study of reaction mechanisms and kinetics.
Biology: It is used to study metabolic pathways and enzyme interactions.
Medicine: It is used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: It is used in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of cis-ent-Tadalafil-d3 involves the inhibition of phosphodiesterase type 5 (PDE5). This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle tissue. The molecular targets include PDE5 enzymes, and the pathways involved are related to the nitric oxide (NO) signaling pathway .
Comparación Con Compuestos Similares
cis-ent-Tadalafil: The parent compound, known for its PDE5 inhibitory activity.
Tadalafil: Another PDE5 inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension
Uniqueness: cis-ent-Tadalafil-d3 is unique due to the incorporation of deuterium, which enhances its stability and alters its pharmacokinetic profile. This makes it a valuable tool in scientific research for studying drug metabolism and pharmacokinetics .
Propiedades
Fórmula molecular |
C22H19N3O4 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
(2S,8R)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |
InChI |
InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m1/s1/i1D3 |
Clave InChI |
WOXKDUGGOYFFRN-ATUCCMFHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CC(=O)N2[C@@H](C1=O)CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
SMILES canónico |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



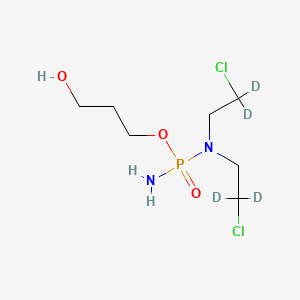

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
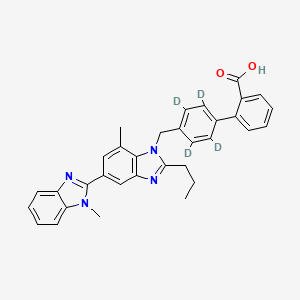

![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
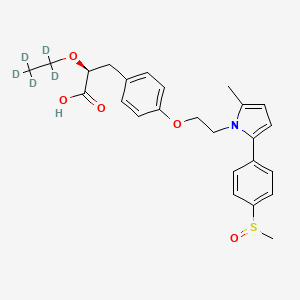

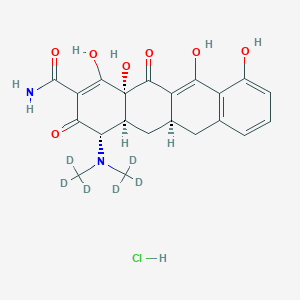

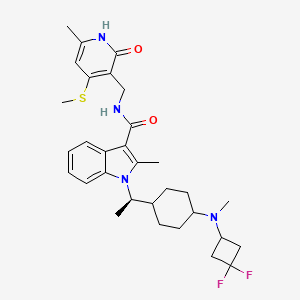
![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)

